molecular formula C25H22N2O B4885812 N-(4-cyanophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide

N-(4-cyanophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide

Cat. No.: B4885812
M. Wt: 366.5 g/mol
InChI Key: GYYJPQIQHRRVSK-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide is a complex organic compound characterized by its unique cyclopropane ring structure and the presence of cyanophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide typically involves the reaction of 4-cyanophenyl and 4-methylphenyl derivatives with cyclopropane-1-carboxamide under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. Common reagents used in the synthesis include bases such as sodium methoxide and solvents like methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

N-(4-cyanophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N-(4-cyanophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane derivatives and compounds with cyanophenyl and methylphenyl groups. Examples include:

Uniqueness

N-(4-cyanophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide is unique due to its specific combination of functional groups and its cyclopropane ring structure, which imparts distinct chemical and physical properties. These properties make it valuable for various research and industrial applications .

Properties

IUPAC Name

N-(4-cyanophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O/c1-17-3-9-20(10-4-17)25(21-11-5-18(2)6-12-21)15-23(25)24(28)27-22-13-7-19(16-26)8-14-22/h3-14,23H,15H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYJPQIQHRRVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)NC3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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